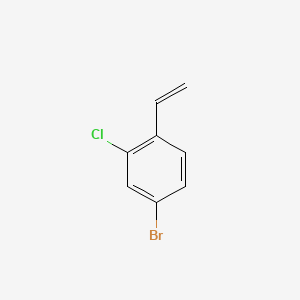

4-Bromo-2-chloro-1-ethenyl-benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTULBAZGVTKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728107 | |

| Record name | 4-Bromo-2-chloro-1-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943742-24-3 | |

| Record name | 4-Bromo-2-chloro-1-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chloro-1-ethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Advanced Reactivity of 4 Bromo 2 Chloro 1 Ethenyl Benzene

Halogen Atom Reactivity in Arenes

The benzene (B151609) ring of 4-bromo-2-chloro-1-ethenyl-benzene is substituted with two different halogen atoms. The nature and position of these halogens, along with the activating/deactivating effects of the ethenyl group, significantly influence the molecule's participation in substitution and coupling reactions.

Palladium-Catalyzed Cross-Coupling Investigations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca In these reactions, the reactivity of the carbon-halogen bond is paramount and generally follows the trend I > Br > OTf > Cl, which is opposite to that of SNAr reactions. This trend is based on bond dissociation energies and the ease of the initial oxidative addition step to the palladium(0) catalyst.

For this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective, or regioselective, functionalization. The C-Br bond is considerably more reactive in palladium-catalyzed couplings and can be targeted under conditions that leave the C-Cl bond intact. rug.nl This selective reactivity is highly valuable in multi-step syntheses.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organic halide or triflate. libretexts.org This method is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. uwindsor.ca

The differential reactivity of the halogens in this compound can be exploited to achieve selective Suzuki-Miyaura couplings. The C-Br bond will react preferentially, allowing for the introduction of an aryl or vinyl group at the C4 position while preserving the chlorine atom for subsequent transformations. Studies on similar dihalobenzenes have demonstrated that the selective coupling at the C-Br bond occurs with high fidelity. For instance, the reaction of p-chloro-bromobenzene in palladium-catalyzed couplings results in the exclusive substitution of the bromide. rug.nl A study on the arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate showed that Suzuki coupling selectively occurred at the C-Br bond of the phenyl ring, yielding the desired biaryl products in good yields. nih.gov This principle is directly applicable to this compound.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Halide Substrate | Boronic Acid | Palladium Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-bromo-4-chlorophenyl-2-bromobutanoate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 81 | nih.gov |

| 2-bromo-4-chlorophenyl-2-bromobutanoate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 78 | nih.gov |

| 4-bromo-6H-1,2-oxazine derivative | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 82 | beilstein-journals.org |

Direct arylation is an increasingly important C-C bond-forming strategy that involves the coupling of an aryl halide with a C-H bond of another aromatic compound, avoiding the need to pre-functionalize the C-H coupling partner into an organometallic reagent. nih.gov This approach offers greater atom economy and can simplify synthetic routes. acs.org

Similar to Suzuki coupling, direct arylation reactions catalyzed by palladium also show a high degree of selectivity for C-Br over C-Cl bonds. Research has demonstrated that aryl bromides can be coupled with simple arenes under synergistic silver and palladium catalysis, with the C-H bond cleavage often being the rate-determining step. nih.gov In substrates containing both bromine and chlorine, the C-Br bond is the exclusive site of reaction. For example, palladium-catalyzed direct arylation of N-substituted pyrazoles bearing both bromo and iodo substituents at different positions showed high chemoselectivity, with the reaction occurring at a C-H bond without affecting the C-halogen bonds. rsc.org This indicates that under appropriate conditions, this compound could be selectively arylated at the C-Br bond via a direct arylation pathway, coupling with another arene's C-H bond.

Ethenyl Group Reactivity

The ethenyl (vinyl) group attached to the benzene ring is an alkene and thus exhibits the characteristic reactivity of a C=C double bond. It is susceptible to addition reactions, where the pi bond is broken and two new sigma bonds are formed.

Radical Addition Processes

Radical additions to alkenes are a fundamental class of reactions. In the context of styrenes, the addition of a radical species to the double bond typically occurs at the less substituted carbon (the terminal CH₂), generating a more stable benzylic radical intermediate. This regioselectivity is a key feature of such processes.

Atom Transfer Radical Addition (ATRA) is a powerful method for the functionalization of alkenes. rsc.org In this process, a radical is generated from a precursor (often an alkyl halide) by a transition metal catalyst or via photoredox catalysis, which then adds across the double bond. rsc.orgbohrium.com The resulting radical then abstracts a halogen atom from the catalyst to complete the cycle and form the final product. Various studies have explored the ATRA of different radical precursors to styrenes. For instance, visible light-mediated ATRA of (phenylsulfonyl)difluoromethyl iodide to styrenes has been reported, showcasing high reactivity and selectivity. rsc.org Similarly, copper-catalyzed ATRA reactions of polychloroalkanes like CF₃CHCl₂ to styrenes proceed efficiently. sioc-journal.cn

Another approach involves photoredox catalysis to generate radicals from precursors like aldehydes, which then add to styrenes. nih.gov The resulting benzylic radical intermediate can then be trapped by a nucleophile in a process known as olefin difunctionalization. nih.govuni-regensburg.de These methods highlight the versatility of the ethenyl group in this compound as a handle for introducing a wide array of functional groups via radical mechanisms. The presence of the halogen substituents on the aromatic ring is generally well-tolerated in these radical processes. uni-regensburg.deresearchgate.net

Table 2: Examples of Radical Addition Reactions to Styrene (B11656) Derivatives

| Styrene Substrate | Radical Precursor | Catalyst/Mediator | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Styrenes | (Phenylsulfonyl)difluoromethyl iodide | Visible Light / Photoredox Catalyst | ATRA | Base-controlled selectivity for ATRA vs. Heck-type products. | rsc.org |

| Styrenes | Aldehydes | Iridium Photoredox Catalyst | Radical/Polar Crossover | Formation of quaternary all-carbon centers by trapping with nucleophiles. | nih.gov |

| Styrenes | CF₃CHCl₂ | CuCl/bpy | ATRA | Efficient activation of an inert C-Cl bond for radical addition. | sioc-journal.cn |

| Styrenes | Perfluoroalkyl Iodides | Copper Phenanthroline Catalyst / Visible Light | ATRA | Copper catalyst plays a role beyond simple photoinduced electron transfer. | bohrium.com |

| Halogenated Styrenes | Sodium Sulfinates / CO₂ | Photocatalyst (4CzIPN) | Carboxy-sulfonylation | Protocol tolerates halogenated styrenes, producing difunctionalized products in good yields. | uni-regensburg.de |

Stereoselective Transformations

Stereoselective transformations aim to control the formation of specific stereoisomers of a product. For a molecule like this compound, stereoselective reactions could target the chiral center that would be created at the benzylic position upon addition to the vinyl group.

While specific examples for this compound are scarce, general strategies for stereoselective transformations of styrenes are well-established and applicable. These include:

Asymmetric Hydroboration: The use of chiral rhodium(I)-NHC complexes as catalysts can facilitate the asymmetric hydroboration of styrenes, leading to chiral secondary alcohols with good regio- and enantioselectivity. acs.org The steric and electronic properties of the N-heterocyclic carbene (NHC) ligand play a crucial role in controlling the stereochemical outcome. acs.org

Enantioselective Cyclopropanation: Chiral catalysts, often based on copper or ruthenium, can be used to achieve enantioselective cyclopropanation of styrenes. unl.pt

Chiral Phosphoric Acid Catalysis: This has emerged as a powerful tool for various enantioselective transformations, including the synthesis of axially chiral allenes and styrenes. nih.govacs.org The steric hindrance of substituents on the aromatic ring can influence the yield of such reactions. nih.govacs.org

Biocatalysis: Enzymes, such as α-haloacid dehalogenases, can perform stereoselective transformations. nih.gov For instance, the stereoselective bioreduction of substituted styrene oxides can yield enantiomerically enriched epoxides. mdpi.com

The presence of the bulky bromo and chloro substituents at the ortho and para positions of this compound would likely exert significant steric influence on the approach of reagents, potentially enhancing the stereoselectivity in certain reactions. researchgate.net

Combined Substituent Effects on Aromatic Reactivity

The reactivity of the benzene ring in this compound towards electrophilic and nucleophilic aromatic substitution is governed by the combined electronic effects of the bromo, chloro, and vinyl substituents.

Inductive and Resonance Effects: Halogens (bromo and chloro) are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which outweighs their electron-donating resonance effect (+R). libretexts.org This deactivation makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. libretexts.orguci.edu The vinyl group is generally considered a weakly activating group.

Directing Effects in Electrophilic Aromatic Substitution (EAS):

The bromo and chloro substituents are ortho, para-directors for electrophilic aromatic substitution. libretexts.org

The vinyl group is also an ortho, para-director.

In this compound, the positions ortho to the vinyl group are C2 and C6. The positions ortho to the chloro group are C1 and C3. The position para to the chloro group is C5. The position ortho to the bromo group is C3 and C5. The position para to the bromo group is C1.

Directing Effects in Nucleophilic Aromatic Substitution (NAS):

For nucleophilic aromatic substitution to occur, the ring must be electron-deficient, which is facilitated by strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The bromo and chloro groups on this compound make the ring susceptible to NAS, although less so than if there were strongly deactivating groups like nitro groups.

In NAS, the electron-withdrawing groups that are ortho or para to the leaving group accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.commasterorganicchemistry.com In this molecule, both halogens could potentially act as leaving groups.

The interplay of these substituent effects makes predicting the precise outcome of aromatic substitution reactions complex. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the regioselectivity of these reactions. bohrium.com

Oxidative and Reductive Transformation Pathways of Halogenated Ethenylbenzenes

The bromo, chloro, and vinyl groups on this compound offer multiple sites for oxidative and reductive transformations.

Oxidative Pathways:

The vinyl group is susceptible to oxidation. Electrochemical oxidation can lead to the formation of alkene radical cations, which can then undergo various reactions, such as [4+2] annulation with other styrenes to form polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.org Photoredox catalysis can also be employed for the oxyarylation and aminoarylation of styrenes. acs.org The presence of halogen substituents is generally well-tolerated in these electrochemical oxidative couplings. researchgate.net

The aromatic ring itself can be oxidized under harsh conditions, though this is less common.

Reductive Pathways:

Dehalogenation: The carbon-halogen bonds can be cleaved through reductive dehalogenation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method. organic-chemistry.orgorganic-chemistry.org Generally, the carbon-bromine bond is weaker and more easily reduced than the carbon-chlorine bond. organic-chemistry.orgresearchgate.net This allows for selective debromination in the presence of a chloro substituent under carefully controlled conditions. organic-chemistry.orgresearchgate.net Electrochemical methods can also be employed for selective dehalogenation. sioc-journal.cn Reductive dehalogenation can also be achieved using sodium or calcium in lower alcohols. google.com

Reduction of the Vinyl Group: The ethenyl double bond can be reduced to an ethyl group via catalytic hydrogenation, typically using catalysts like palladium, platinum, or nickel.

Birch Reduction: Under the conditions of a Birch reduction (sodium or lithium in liquid ammonia (B1221849) with an alcohol), the aromatic ring can be partially reduced to a non-conjugated diene. masterorganicchemistry.com The regioselectivity of the reduction is influenced by the electronic nature of the substituents.

The specific reaction conditions will determine which functional group is transformed. For instance, mild hydrogenation would likely reduce the vinyl group, while more forcing conditions or specific catalytic systems would be required for dehalogenation. The differential reactivity of the C-Br and C-Cl bonds allows for sequential, selective transformations. organic-chemistry.org

Computational and Theoretical Investigations of 4 Bromo 2 Chloro 1 Ethenyl Benzene

Theoretical Analysis of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. nowgongcollege.edu.in For 4-Bromo-2-chloro-1-ethenyl-benzene, theoretical analysis can predict the most likely pathways for various reactions, such as electrophilic aromatic substitution or reactions involving the ethenyl group.

For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the positions on the benzene (B151609) ring that are most activated. The directing effects of the substituents (bromo, chloro, and ethenyl) would be a key factor. The ethenyl group is an activating group, directing ortho and para, while the halogens are deactivating but also ortho, para-directing. pressbooks.pub DFT calculations can be used to model the transition states for attack at different positions on the ring, thereby predicting the regioselectivity of the reaction.

Similarly, the addition of electrophiles to the ethenyl double bond can be studied. The mechanism of bromination, for example, would involve the formation of a bromonium ion intermediate. rsc.org Computational modeling can determine the structure and stability of this intermediate and the subsequent nucleophilic attack that leads to the final product.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) offers a powerful lens for analyzing chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs chemical reactions. mdpi.com The principles of MEDT are applied to understand reaction mechanisms and selectivity in organic reactions, including those involving substituted styrenes. mdpi.combohrium.com

In the context of this compound, MEDT would be employed to analyze the electron density distribution in the ground state and along a reaction pathway. This analysis helps in identifying the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The bromo, chloro, and ethenyl substituents significantly influence the electron density of the benzene ring and the vinyl group, thereby dictating the molecule's reactivity in various transformations. For instance, in cycloaddition reactions, MEDT can elucidate the flow of electron density between the interacting molecules, providing a detailed picture of the bond-forming and bond-breaking processes. bohrium.com

Bonding Evolution Theory (BET) Perspectives

Bonding Evolution Theory (BET) provides a dynamic picture of the changes in chemical bonds during a reaction. core.ac.uk By combining the topological analysis of the Electron Localization Function (ELF) with catastrophe theory, BET allows for the characterization of the sequence of electronic rearrangements, such as the formation and breaking of bonds and the creation or annihilation of lone pairs. core.ac.ukacs.org

For a reaction involving this compound, a BET study would reveal the precise sequence of bond formation and cleavage. researchgate.netrsc.org For example, in an addition reaction to the ethenyl group, BET could determine whether the two new single bonds are formed synchronously or asynchronously. acs.org The analysis would describe the process in terms of structural stability domains (SSDs), which are regions along the reaction coordinate where the topology of the ELF is constant, separated by bifurcation points that correspond to significant chemical events. core.ac.uk This approach offers a more detailed and less ambiguous description of the reaction mechanism than traditional analyses based solely on the potential energy surface. rsc.org

Transition State Characterization

The transition state (TS) is a critical point on the potential energy surface that separates reactants from products. libretexts.org Its structure and energy determine the activation barrier and, consequently, the rate of a chemical reaction. libretexts.org Computational chemistry provides essential tools for locating and characterizing transition state structures.

For reactions involving this compound, such as addition, substitution, or polymerization reactions, computational methods like density functional theory (DFT) can be used to model the transition state. acs.org The geometry of the TS reveals the extent of bond formation and breaking at this critical juncture. libretexts.org For instance, in an SN2 reaction, the transition state would feature a pentacoordinate carbon atom with partially formed and partially broken bonds. libretexts.org Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. acs.org The calculated energy of the transition state relative to the reactants provides the activation energy, a key parameter for predicting reaction kinetics.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and material properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.com The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular regions.

Table 1: Illustrative Data from Hirshfeld Surface Analysis of a Halogenated Benzene Derivative. This table presents hypothetical data to illustrate the type of information obtained from a Hirshfeld surface analysis. The percentages represent the relative contribution of different intermolecular contacts to the total Hirshfeld surface area.

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 20.5 |

| Br···H/H···Br | 15.8 |

| Cl···H/H···Cl | 10.3 |

| Br···Cl | 3.1 |

| C···C | 2.6 |

| Other | 2.5 |

Non-covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational technique that allows for the visualization of weak interactions in real space. It is based on the electron density and its derivatives. The NCI plot reveals regions of attractive (van der Waals, hydrogen bonds, halogen bonds) and repulsive (steric clashes) interactions.

In the case of this compound, an NCI analysis would provide a detailed 3D map of the non-covalent interactions within the molecule and between neighboring molecules in a dimer or crystal structure. This would allow for the identification and characterization of specific interactions, such as the halogen bonds involving the bromine and chlorine atoms and the π-system of the benzene ring, which play a crucial role in the supramolecular assembly.

Predictive Modeling for Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions, guiding experimental design and saving resources. rsc.org

For this compound, predictive modeling can be used to forecast its behavior in various chemical transformations. For example, by calculating the relative energies of different possible products and the activation energies of the corresponding reaction pathways, one can predict the regioselectivity and stereoselectivity of a reaction. researchgate.net Ab initio calculations on substituted styrenes have been used to create theoretical models that separate and evaluate the field and resonance effects of substituents, leading to the development of theoretical dual substituent parameter scales. cdnsciencepub.comresearchgate.net These models can then be used to predict the reactivity of other substituted styrenes. cdnsciencepub.com Machine learning models, trained on large datasets of experimental and computational data, are also emerging as powerful tools for predicting reaction outcomes with high accuracy. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and molecular vibrations of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. For 4-Bromo-2-chloro-1-ethenyl-benzene, the FT-IR spectrum is anticipated to display a series of characteristic absorption bands that confirm the presence of its key structural features: the vinyl group and the substituted benzene (B151609) ring.

Key expected vibrational frequencies are associated with the stretching and bending of C-H, C=C, and C-halogen bonds. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The vinyl group would produce distinct C-H stretching bands, also in the 3100-3000 cm⁻¹ range, as well as a characteristic C=C stretching vibration around 1630 cm⁻¹. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be complex. The C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically in the 1100-500 cm⁻¹ range.

Expected FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretching | Aromatic & Vinyl |

| 1630 | C=C Stretching | Vinyl |

| 1580, 1470, 1380 | C=C Stretching | Aromatic Ring |

| 990, 910 | C-H Out-of-plane Bending (Wagging) | Vinyl |

| 850-800 | C-H Out-of-plane Bending | Aromatic Ring |

| 1100-700 | C-Cl Stretching | Chloro- |

| 700-500 | C-Br Stretching | Bromo- |

Raman Spectroscopy Investigations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Vibrations that are symmetric and involve changes in the polarizability of the molecule tend to be strong in Raman spectra. For this compound, the C=C stretching of the vinyl group and the breathing modes of the aromatic ring are expected to produce prominent Raman signals. The C-Br and C-Cl stretching vibrations are also readily observable in Raman spectra. A comparative study of 2-bromo-4-chlorotoluene (B1197611) has shown that theoretical calculations using density functional theory (DFT) can accurately predict Raman active frequencies for similar structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl protons and the aromatic protons. The vinyl group protons should appear as a complex set of signals due to spin-spin coupling, typically in the range of 5.0-7.0 ppm. Specifically, an AMX spin system is anticipated, with the proton on the same carbon as the benzene ring (geminal) and the two terminal vinyl protons (cis and trans) all splitting each other.

The aromatic region of the spectrum would likely display three signals corresponding to the three protons on the benzene ring. Their chemical shifts and splitting patterns would be influenced by the positions of the bromo, chloro, and ethenyl substituents. The proton positioned between the chloro and ethenyl groups would likely be the most deshielded.

Predicted ¹H NMR Data for this compound

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Vinyl H (geminal) | ~6.5 - 7.0 | dd | J(trans) ≈ 17, J(cis) ≈ 11 |

| Vinyl H (trans) | ~5.5 - 6.0 | d | J(trans) ≈ 17 |

| Vinyl H (cis) | ~5.0 - 5.5 | d | J(cis) ≈ 11 |

| Aromatic H (Position 3) | ~7.4 - 7.6 | d | J ≈ 2 |

| Aromatic H (Position 5) | ~7.2 - 7.4 | dd | J ≈ 8, J ≈ 2 |

| Aromatic H (Position 6) | ~7.0 - 7.2 | d | J ≈ 8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the vinyl carbons. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen substituents. The carbons directly bonded to bromine and chlorine will have their resonances shifted downfield. The vinyl carbons are expected in the 110-140 ppm range.

Predicted ¹³C NMR Data for this compound

| Carbon Designation | Predicted Chemical Shift (δ, ppm) |

| C1 (C-ethenyl) | ~135-140 |

| C2 (C-Cl) | ~130-135 |

| C3 | ~128-132 |

| C4 (C-Br) | ~120-125 |

| C5 | ~130-134 |

| C6 | ~127-131 |

| Vinyl C (alpha) | ~135-140 |

| Vinyl C (beta) | ~115-120 |

Advanced NMR Techniques (e.g., 2D NMR)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the vinyl protons and between adjacent aromatic protons, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal, for example, confirming which aromatic proton is attached to which aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the substitution pattern on the benzene ring by observing correlations from the vinyl and aromatic protons to the substituted aromatic carbons (C1, C2, and C4).

While specific experimental 2D NMR data for this compound is not available in the literature, the application of these techniques would be the standard and definitive method for its complete structural characterization.

An article on "this compound" focusing on the specified advanced characterization methodologies cannot be generated at this time. A comprehensive search of available scientific literature and databases did not yield specific experimental data for this particular compound corresponding to the requested sections.

To provide a scientifically accurate and authoritative article as instructed, detailed research findings for the following are required:

Mass Spectrometry:A detailed experimental mass spectrum, including the molecular ion peak and the specific fragmentation pattern for this compound, is not available. General fragmentation patterns for bromo-chloro aromatic compounds are known, but an analysis of the specific target compound requires its experimental spectrumdocbrown.infolibretexts.orgchemguide.co.uk.

Without access to peer-reviewed studies or spectral databases containing this specific information, creating an article with the required data tables and detailed findings would be speculative and would not meet the standards of scientific accuracy.

Advanced Materials Science and Polymer Chemistry Applications of 4 Bromo 2 Chloro 1 Ethenyl Benzene

The unique molecular architecture of 4-bromo-2-chloro-1-ethenyl-benzene, featuring a polymerizable vinyl group and two different halogen atoms on the aromatic ring, makes it a valuable monomer in advanced materials science. The presence of bromine and chlorine atoms provides handles for post-polymerization modification and imparts specific properties, such as flame retardancy and high refractive index, to the resulting polymers. This section explores its application in the synthesis of functional macromolecules and porous polymer networks.

Environmental Fate and Transformation Research Academic Perspectives

Photochemical Degradation Pathways in Environmental Matrices

The photochemical degradation of 4-Bromo-2-chloro-1-ethenyl-benzene in the environment is anticipated to be a significant transformation pathway, primarily driven by sunlight. The absorption of ultraviolet (UV) radiation can initiate a series of reactions leading to the breakdown of the parent molecule. Key photochemical processes include photo-oxidation and photolysis.

Photo-oxidation: In the presence of oxygen, irradiation of halogenated styrenes can lead to the formation of oxidized products. Studies on poly(4-chlorostyrene) and poly(4-bromostyrene) have shown that exposure to UV radiation results in the formation of carbonyl and hydroxyl groups, indicating oxidation of the polymer chains researchgate.netscirp.org. For this compound, it is plausible that similar reactions occur, potentially leading to the formation of benzaldehyde (B42025) derivatives. The vinyl group is susceptible to oxidation, which could yield an epoxide, 4-bromo-2-chloro-styrene oxide, as a primary intermediate. This epoxide could then undergo further transformation to form 4-bromo-2-chlorophenylacetaldehyde or be hydrolyzed to the corresponding diol.

Photolysis and Dehalogenation: The carbon-halogen bonds in this compound are susceptible to cleavage upon absorption of UV light. Research on other halogenated aromatic compounds has demonstrated that the carbon-bromine bond is generally more susceptible to photolysis than the carbon-chlorine bond rsc.orgnih.gov. UV irradiation of p-bromochlorobenzene in benzene (B151609), for instance, results in the selective replacement of the bromine atom rsc.org. Therefore, a likely primary photochemical event for this compound is the homolytic cleavage of the C-Br bond to form a phenyl radical, which can then abstract a hydrogen atom from the surrounding matrix (e.g., water, organic matter) to form 2-chloro-1-ethenyl-benzene. Subsequent or concurrent photolysis of the C-Cl bond could lead to the formation of styrene (B11656). In aqueous solutions, the photolysis of dichlorobenzenes has been shown to produce chlorophenols and, in the absence of oxygen, biphenyl (B1667301) derivatives cdnsciencepub.comcdnsciencepub.com.

The presence of sensitizers in the environment, such as humic acids, can also influence the rate and pathway of photochemical degradation. These substances can absorb light and transfer the energy to the pollutant molecule, accelerating its breakdown.

A summary of potential photochemical degradation products is presented in Table 1.

Table 1: Potential Photochemical Degradation Products of this compound

| Precursor Compound | Potential Degradation Product | Transformation Pathway |

|---|---|---|

| This compound | 4-Bromo-2-chloro-styrene oxide | Photo-oxidation |

| This compound | 4-Bromo-2-chlorobenzaldehyde | Photo-oxidation of vinyl group |

| This compound | 2-Chloro-1-ethenyl-benzene | Reductive dehalogenation (C-Br cleavage) |

| This compound | 4-Bromo-1-ethenyl-benzene | Reductive dehalogenation (C-Cl cleavage) |

| This compound | Styrene | Complete reductive dehalogenation |

Biotransformation Mechanisms and Metabolite Identification

The biotransformation of this compound by microorganisms is a critical process determining its persistence in soil and aquatic environments. The degradation pathways are largely inferred from studies on styrene and other halogenated aromatic compounds nih.gov.

Aerobic Degradation: Under aerobic conditions, the microbial degradation of styrenes can proceed through two primary routes: side-chain oxidation or direct attack on the aromatic ring frontiersin.orgnih.gov.

Side-Chain Oxidation: This is a common pathway for styrene degradation, initiated by a styrene monooxygenase that epoxidizes the vinyl group to form styrene oxide frontiersin.org. For this compound, this would lead to the formation of 4-bromo-2-chloro-styrene oxide . This epoxide is a reactive intermediate and its formation is considered a key step in the bioactivation and toxicity of halogenated styrenes nih.gov. The epoxide can then be isomerized by a styrene oxide isomerase to 4-bromo-2-chlorophenylacetaldehyde , which is subsequently oxidized to 4-bromo-2-chlorophenylacetic acid by a dehydrogenase frontiersin.org. While this pathway detoxifies styrene itself, the resulting halogenated phenylacetic acids may be more persistent and accumulate in the environment frontiersin.org.

Ring Dioxygenation: Alternatively, bacteria can initiate the degradation by attacking the aromatic ring. Aromatic hydrocarbon dioxygenases can introduce two hydroxyl groups to form a cis-dihydrodiol nih.gov. For this compound, this could lead to the formation of a substituted cis-ethenyl-dihydrodiol. Subsequent dehydrogenation would rearomatize the ring, potentially leading to the formation of halogenated catechols, which can then undergo ring cleavage.

Dehalogenation: A crucial step in the detoxification and complete mineralization of halogenated organic compounds is the removal of the halogen substituents. This can occur either aerobically or anaerobically.

Oxidative Dehalogenation: Monooxygenases can hydroxylate the aromatic ring, leading to the spontaneous elimination of a halogen atom.

Reductive Dehalogenation: Under anaerobic conditions, the halogen atoms can be removed and replaced by hydrogen atoms. This process is a key step in the anaerobic degradation of many halogenated pollutants nih.gov.

Metabolite Identification: Based on the degradation of analogous compounds, several key metabolites of this compound can be predicted. One significant metabolite identified from the degradation of the pesticide profenofos, which contains a 4-bromo-2-chlorophenyl moiety, is 4-bromo-2-chlorophenol nih.gov. This suggests that cleavage of the side chain or other transformations could lead to the formation of this phenolic compound. The biotransformation of bromobenzene (B47551) by the yeast Yarrowia lipolytica has been shown to proceed through phenol and catechol , indicating that initial dehalogenation can be a key step nih.gov.

A summary of potential biotransformation metabolites is presented in Table 2.

Table 2: Potential Biotransformation Metabolites of this compound

| Precursor Compound | Potential Metabolite | Enzymatic Reaction/Pathway |

|---|---|---|

| This compound | 4-Bromo-2-chloro-styrene oxide | Styrene monooxygenase |

| 4-Bromo-2-chloro-styrene oxide | 4-Bromo-2-chlorophenylacetaldehyde | Styrene oxide isomerase |

| 4-Bromo-2-chlorophenylacetaldehyde | 4-Bromo-2-chlorophenylacetic acid | Phenylacetaldehyde dehydrogenase |

| This compound | 4-Bromo-2-chlorophenol | Hydroxylation/Side-chain cleavage |

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2-chloro-1-ethenyl-benzene, and how are intermediates characterized?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck reaction, using 4-bromo-2-chlorobromobenzene and ethylene as precursors. Key steps include:

- Electrophilic Substitution : Introducing bromo and chloro groups to the benzene ring using FeBr₃ or AlCl₃ as Lewis catalysts under anhydrous conditions .

- Ethenyl Group Addition : Employing Heck coupling with Pd(OAc)₂ as a catalyst, PPh₃ as a ligand, and a base like K₂CO₃ in DMF at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) . Characterization involves ¹H/¹³C NMR to confirm substituent positions, GC-MS for purity assessment, and X-ray crystallography (using SHELXL for refinement) for definitive structural confirmation .

Q. How can researchers address overlapping spectral signals in NMR analysis of this compound?

Overlapping signals due to aromatic protons and ethenyl groups can be resolved using:

- 2D NMR Techniques : HSQC and HMBC to correlate protons with adjacent carbons and assign coupling patterns .

- Variable Temperature NMR : To reduce signal broadening caused by rotational isomerism .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Advanced Research Questions

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Regioselectivity challenges arise from competing reactivity of bromo and chloro substituents. Solutions include:

- Catalyst Tuning : Use PdCl₂(dppf) with electron-rich ligands to favor oxidative addition at the bromine site .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Pd catalyst activity for selective coupling .

- Substrate Pre-activation : Converting the chloro group to a directing group (e.g., via boronation) to control reaction pathways .

Q. How can researchers resolve contradictions in reported reaction yields for ethenyl-functionalized aryl halides?

Contradictions may stem from impurities or unoptimized conditions. Systematic approaches include:

- Reproducibility Checks : Verifying moisture-free conditions, catalyst loading, and inert atmospheres (argon/glovebox) .

- Byproduct Analysis : LC-MS or MALDI-TOF to identify side products (e.g., homocoupling via Glaser-Hay mechanism) .

- High-Throughput Screening : Testing reaction parameters (temperature, solvent ratios) in parallel to identify optimal conditions .

Q. What methodologies enable the study of this compound’s reactivity in Diels-Alder or polymerization reactions?

The ethenyl group’s electron-deficient nature makes it a dienophile. Key approaches:

- Diels-Alder Reactions : React with electron-rich dienes (e.g., furan) under microwave-assisted conditions (100°C, 30 min) to form bicyclic adducts. Monitor via in situ FTIR .

- Radical Polymerization : Initiate with AIBN in toluene at 60°C; analyze polymer molecular weight via GPC and thermal stability via DSC .

- Mechanistic Studies : Use DFT (B3LYP/6-31G*) to model transition states and predict regioselectivity .

Data Analysis & Structural Challenges

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they mitigated?

Challenges include low crystal quality and disorder in the ethenyl group. Mitigation strategies:

- Crystal Growth : Slow evaporation from dichloromethane/hexane at 4°C .

- Refinement : SHELXL’s TWIN/BASF commands to model disorder and anisotropic displacement parameters .

- Validation : Check for R-factor convergence and use PLATON to validate hydrogen bonding networks .

Q. How can computational chemistry predict the stability of derivatives synthesized from this compound?

- Conformational Analysis : MD simulations (AMBER) to assess steric strain in substituted derivatives .

- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of reaction intermediates using Gaussian .

- Reactivity Predictions : Frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites .

Safety & Handling

Q. What are the critical handling protocols for this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.